1-(3-Nitrophenyl)ethanol physical and chemical properties
1-(3-Nitrophenyl)ethanol physical and chemical properties
An In-depth Technical Guide to 1-(3-Nitrophenyl)ethanol: Core Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
1-(3-Nitrophenyl)ethanol is an aromatic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a nitro group on the phenyl ring, makes it a versatile intermediate for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(3-Nitrophenyl)ethanol, along with detailed experimental protocols for its synthesis.
Physicochemical Properties
The physical and chemical properties of 1-(3-Nitrophenyl)ethanol are summarized below. It is important to note that some properties may vary depending on whether the compound is a racemic mixture or a specific enantiomer ((R) or (S)).
General and Physical Properties
| Property | Value | Source |
| CAS Number | 5400-78-2 (racemic)[1][2][3][4][5][6][7] | N/A |
| 103966-65-0 ((S)-enantiomer)[8][9] | N/A | |
| 76116-24-0 ((R)-enantiomer)[10][11][12] | N/A | |
| Molecular Formula | C₈H₉NO₃[2][3][4][5][6][7] | N/A |
| Molecular Weight | 167.16 g/mol [2][3][4][6][7][9][10] | N/A |
| Appearance | Off-white to light yellow solid[3] | N/A |
| Melting Point | 60-66 °C[4][13] | 62.5 °C[3] |
| 84-85 °C ((S)-enantiomer)[8] | N/A | |
| Boiling Point | 281.3 °C at 760 mmHg[1][6] | 154-155 °C at 9 Torr[3] |
| Density | 1.2049 g/cm³ at 31 °C[3] | 1.263 g/cm³[6][8] |
| pKa | 13.89 ± 0.20 (Predicted)[3] | N/A |
| Flash Point | 124.2 °C[1][6] | N/A |
Spectral Data
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.37-1.50 (dd, 3H), 4.77-4.85 (m, 1H), 5.22 (d, 1H), 7.58-7.64 (dd, 1H), 7.78 (d, 1H), 8.69 (s, 1H) | [14] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 16.11, 74.97, 88.0, 121.53, 123.84, 129.95, 133.21, 135.00, 140.38, 148.83 | [14] |
| IR (KBr pellet, νmax/cm⁻¹) | 3445, 3310 (O-H stretch), 3055, 2819, 1536 (N-O stretch), 1441, 1327 | [14] |
Chemical Properties and Reactivity
Stability: 1-(3-Nitrophenyl)ethanol is stable under recommended storage temperatures and pressures.[13] It should be stored in a tightly-closed container in a cool, dry, well-ventilated area.[13]
Reactivity and Incompatible Materials: The compound should be kept away from strong oxidizing agents.[13] Hazardous decomposition products include carbon oxides and nitrogen oxides.[13]
Experimental Protocols
The most common synthetic route to 1-(3-Nitrophenyl)ethanol is the reduction of 3'-nitroacetophenone (B493259).[15] Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent due to its selectivity for the carbonyl group over the nitro group.[15]
Synthesis of 1-(3-Nitrophenyl)ethanol via Reduction of 3'-Nitroacetophenone
Materials:
-
3'-Nitroacetophenone (0.013 mol)[16]
-
Methanol (B129727) (30 cm³)[16]
-
Sodium borohydride (NaBH₄) (0.016 mol)[16]
-
Distilled water
-
Diethyl ether or Dichloromethane
Procedure:
-
Dissolve 0.013 mol of 3'-nitroacetophenone in 30 cm³ of methanol in a 250 cm³ flask equipped with a reflux condenser.[16] Heat the mixture gently until the 3'-nitroacetophenone is completely dissolved.[16]
-
Cool the solution in an external ice bath.[16]
-
Slowly add 0.016 mol of sodium borohydride to the cooled suspension in portions.[16][17]
-
Stir the mixture occasionally for 15 minutes.[16] Some protocols suggest stirring for 3 hours without cooling after the addition of NaBH₄.[17]
-
Add 20 cm³ of distilled water and boil the mixture under reflux for 30 minutes.[16]
-
After cooling, extract the reaction mixture twice with 30 cm³ of ether or dichloromethane.[16][17]
-
Wash the combined organic phases with water.[17]
-
Dry the organic layer over anhydrous sodium sulfate.[17]
-
Evaporate the solvent to yield the crude 1-(3-Nitrophenyl)ethanol.[15][17]
Purification: The crude product can be purified by recrystallization or column chromatography.[15]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1-(3-Nitrophenyl)ethanol from 3'-nitroacetophenone.
References
- 1. 1-(3-nitrophenyl)ethanol | CAS#:5400-78-2 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. 1-(3-Nitrophenyl)ethanol , 97% , 5400-78-2 - CookeChem [cookechem.com]
- 4. 5400-78-2 1-(3-Nitrophenyl)ethanol AKSci V6505 [aksci.com]
- 5. 1-(3-NITRO-PHENYL)-ETHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-(3-Nitrophenyl)ethanol - Opulent Pharma [opulentpharma.com]
- 8. (S)-1-(3-Nitrophenyl)ethanol | CAS#:103966-65-0 | Chemsrc [chemsrc.com]
- 9. (S)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (1R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | BDA11624 [biosynth.com]
- 12. (1R)-1-(3-nitrophenyl)ethanol 95.00% | CAS: 76116-24-0 | AChemBlock [achemblock.com]
- 13. aksci.com [aksci.com]
- 14. rsc.org [rsc.org]
- 15. demo.nlinvesteert.nl [demo.nlinvesteert.nl]
- 16. Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON | Chegg.com [chegg.com]
- 17. Synthesis routes of (R)-1-(3-nitrophenyl)ethanol [benchchem.com]
